Ethanone, 1-[2-(2-propenylamino)phenyl]-
Description
Structure
3D Structure
Properties
CAS No. |
80217-67-0 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-[2-(prop-2-enylamino)phenyl]ethanone |
InChI |
InChI=1S/C11H13NO/c1-3-8-12-11-7-5-4-6-10(11)9(2)13/h3-7,12H,1,8H2,2H3 |
InChI Key |
PERXBGQLMATAQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NCC=C |
Origin of Product |
United States |
Chemical Class and Structural Significance of the 1 2 2 Propenylamino Phenyl Substituent
Ethanone (B97240), 1-[2-(2-propenylamino)phenyl]- belongs to the class of aromatic ketones, specifically an acetophenone (B1666503) derivative. The core structure features a phenyl ring substituted with both an acetyl group (-COCH₃) and a secondary allylamine (B125299) group (-NHCH₂CH=CH₂). The IUPAC name for this compound is 1-[2-(prop-2-enylamino)phenyl]ethanone.
The key structural feature is the ortho-positioning of the acetyl and N-allylamino groups on the phenyl ring. This arrangement creates a molecule with proximate nucleophilic (the amine) and electrophilic (the ketone carbonyl) centers, along with a reactive alkene functionality in the allyl group. This configuration is sterically significant, influencing the molecule's conformation and electronic properties, and is synthetically valuable as it provides a template for a variety of intramolecular reactions. The presence of the N-allyl group is particularly notable, as it is a versatile functional group in organic synthesis, known for its participation in various transition-metal-catalyzed reactions.
Table 1: Key Structural Features of Ethanone, 1-[2-(2-propenylamino)phenyl]-
| Feature | Description | Significance |
|---|---|---|
| Aryl Ketone | An acetyl group attached to a phenyl ring. | The carbonyl group is a key reactive site and influences the electronic properties of the aromatic ring. |
| N-Allylaniline | An allyl group attached to the nitrogen atom of an aniline (B41778) derivative. | The allyl group provides a reactive double bond for cyclization and addition reactions. The nitrogen atom is a nucleophilic center. |
| Ortho Substitution | The acetyl and allylamino groups are adjacent on the phenyl ring. | This proximity is crucial for potential intramolecular cyclization reactions, leading to the formation of heterocyclic systems. |
Research Context: Intersections of Aryl Ketones and N Allylaniline Derivatives
Direct Synthetic Approaches to the Ethanone, 1-[2-(2-propenylamino)phenyl]- Skeleton
Direct synthesis of the target compound, while not extensively detailed in dedicated literature, can be strategically achieved through established organic chemistry reactions. The primary approaches involve the functionalization of pre-existing acetophenone (B1666503) derivatives or the construction from N-allylaniline precursors.
Strategic Functionalization of Acetophenone Derivatives
A plausible and efficient method for the synthesis of Ethanone, 1-[2-(2-propenylamino)phenyl]- involves the N-allylation of 2-aminoacetophenone (B1585202). This method is analogous to standard N-alkylation procedures for aromatic amines. The reaction typically proceeds by treating 2-aminoacetophenone with an allyl halide, such as allyl bromide, in the presence of a suitable base and solvent. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic allyl halide.
A mixture of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and a base like potassium hydroxide (B78521) (KOH) can be employed for this transformation. In some cases, the choice of solvent can significantly influence the reaction outcome, with less polar solvents potentially favoring only N-allylation. nih.gov
Table 1: Representative Conditions for N-Allylation of Aromatic Amines
| Entry | Amine Substrate | Allylating Agent | Base | Solvent | Yield (%) | Ref. |
| 1 | Diphenylamine | Allyl bromide | KOH | DMSO | 50 (allylated-brominated) | nih.gov |
| 2 | Diphenylamine | Allyl bromide | - | Dioxane | 80 (allylated) | nih.gov |
| 3 | Diphenylamine | Allyl bromide | - | CH3CN | 85 (allylated) | nih.gov |
Note: The yields in this table are for related N-allylation reactions and serve as a reference for the potential synthesis of the target compound.
Construction via N-Allylaniline Precursors
An alternative strategy begins with N-allylaniline, which can then undergo a Friedel-Crafts acylation to introduce the acetyl group at the ortho position. This approach, however, may present challenges with regioselectivity, as the acylation could occur at the para position as well, leading to a mixture of isomers. The directing effect of the N-allyl group and the reaction conditions would need to be carefully controlled to favor the desired ortho-acylated product.
Catalytic Synthesis Routes Employing the Propenylamino Moiety
The 2-(propenylamino)phenyl ethanone structure is a valuable precursor for the synthesis of various fused heterocyclic systems. The presence of the N-allyl group allows for a range of intramolecular cyclization reactions, often catalyzed by transition metals or proceeding through metal-free radical pathways.
Palladium-Catalyzed Intramolecular Alkene Carboamination to Fused Heterocycles Originating from 2-Allylanilines
Palladium-catalyzed intramolecular carboamination of N-allylanilines is a powerful method for the construction of nitrogen-containing heterocycles, such as indolines and other fused systems. researchgate.netnih.gov This reaction involves the insertion of the alkene of the allyl group into a palladium-nitrogen bond, followed by reductive elimination to form a new carbon-carbon bond, resulting in the cyclized product. nih.gov While specific examples starting from Ethanone, 1-[2-(2-propenylamino)phenyl]- are not prevalent in the literature, the methodology is broadly applicable to substituted 2-allylanilines. The acetyl group at the ortho position would be expected to influence the electronic properties and steric environment of the substrate, potentially affecting the reaction's efficiency and regioselectivity.
The general mechanism is believed to involve the formation of a Pd(Ar)(NRR') complex, followed by intramolecular alkene insertion into the Pd-N bond. nih.gov This step generates a new C-N bond and can create one or two stereocenters. Subsequent C-C bond-forming reductive elimination yields the final pyrrolidine-fused products. nih.gov
Table 2: Examples of Palladium-Catalyzed Carboamination of Aminoalkenes
| Entry | Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (%) | Ref. |
| 1 | N-Boc-pent-4-enylamine and Aryl Bromide | Pd(dba)2 / Ligand | 2-(Arylmethyl)pyrrolidine | Good | up to 94 | nih.gov |
| 2 | 2-allylaniline and 1-bromo-2-chlorobenzene | Pd catalyst | Dihydroindoloindole | Moderate to Good | - | researchgate.net |
Metal-Free and Radical-Mediated Cyclization Strategies Involving N-Allylaniline Substrates
In recent years, metal-free and radical-mediated cyclization reactions have gained prominence as sustainable alternatives to transition-metal-catalyzed processes. nih.govnih.govthieme.de For N-allylaniline substrates, these methods can be initiated by various radical initiators or through photoredox catalysis to induce intramolecular cyclization.
These reactions typically involve the generation of a radical species that attacks the double bond of the allyl group, leading to the formation of a five- or six-membered ring. The specific outcome of the reaction can be influenced by the choice of initiator, solvent, and any additives present. For instance, arylselenyl radical-mediated cyclization has been shown to be effective for N-(2-alkynyl)anilines, suggesting potential applicability to N-allylaniline systems under modified conditions.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is a critical aspect of any synthetic methodology to ensure high yields, purity, and selectivity of the desired product. For the synthesis and subsequent reactions of Ethanone, 1-[2-(2-propenylamino)phenyl]-, several parameters can be fine-tuned.
In the direct N-allylation of 2-aminoacetophenone, the choice of base, solvent, temperature, and reaction time are all crucial factors. A screening of different bases (e.g., K2CO3, Cs2CO3, NaH) and solvents (e.g., DMF, acetonitrile, THF) could lead to improved yields and minimize side reactions.
For the palladium-catalyzed cyclization reactions, the selection of the palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3), the ligand, and any additives can have a profound impact on the catalytic activity and selectivity. nih.gov The temperature and reaction time are also critical parameters that need to be optimized for each specific substrate. For instance, in palladium-catalyzed asymmetric allenylic alkylation, different solvents and bases were screened to achieve optimal stereoselectivity and reactivity. nih.gov
Table 3: Optimization of Palladium-Catalyzed Asymmetric Allenylic Alkylation
| Entry | Solvent | Base | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Ref. |
| 1 | Toluene | Cs2CO3 | 85 | 19.0:1 | 98 | nih.gov |
| 2 | THF | Cs2CO3 | 90 | 24.0:1 | 99 | nih.gov |
| 3 | Dioxane | Cs2CO3 | 92 | 24.0:1 | 99 | nih.gov |
| 4 | THF | K2CO3 | 85 | 19.0:1 | 98 | nih.gov |
| 5 | THF | DBU | 96 | 49.0:1 | >99 | nih.gov |
This table illustrates a typical optimization process for a related palladium-catalyzed reaction, highlighting the impact of solvent and base on the outcome.
Advanced Chemical Reactivity and Mechanistic Studies of Ethanone, 1 2 2 Propenylamino Phenyl
Reactivity of the Ethanone (B97240) Carbonyl Group in the Context of the N-Allylaniline Substituent
The reactivity of the carbonyl group in Ethanone, 1-[2-(2-propenylamino)phenyl]- is significantly influenced by the electronic and steric properties of the ortho-N-allylaniline substituent. This substituent modulates the electrophilicity of the carbonyl carbon and can participate in directing the stereochemical outcome of reactions.
Nucleophilic Addition and Condensation Reactions, Including Imine Formation
The carbonyl group of Ethanone, 1-[2-(2-propenylamino)phenyl]- readily undergoes nucleophilic addition and condensation reactions, a hallmark of ketone chemistry. youtube.comyoutube.com A prominent example is its reaction with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This acid-catalyzed reaction proceeds through a carbinolamine intermediate, which subsequently dehydrates to yield the C=N double bond of the imine. libretexts.orgresearchgate.net The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water, often through the use of a Dean-Stark apparatus. operachem.com
The general mechanism for imine formation involves the following steps:
Nucleophilic attack of the primary amine on the electrophilic carbonyl carbon.
Proton transfer to form a neutral carbinolamine. libretexts.org
Protonation of the hydroxyl group to form a good leaving group (water). lumenlearning.com
Elimination of water to form an iminium ion. libretexts.org
Deprotonation to yield the final imine product. lumenlearning.com
| Reactant | Reagent | Product | Reaction Type |
| Ethanone, 1-[2-(2-propenylamino)phenyl]- | Primary Amine (R-NH2) | Imine | Condensation |
| Ethanone, 1-[2-(2-propenylamino)phenyl]- | Hydroxylamine (B1172632) (NH2OH) | Oxime | Condensation |
| Ethanone, 1-[2-(2-propenylamino)phenyl]- | Hydrazine (NH2NH2) | Hydrazone | Condensation |
Furthermore, condensation reactions with other nucleophiles, such as hydroxylamine and hydrazine, lead to the formation of oximes and hydrazones, respectively. libretexts.org These reactions underscore the electrophilic nature of the carbonyl carbon and its susceptibility to attack by a range of nitrogen-based nucleophiles. The Claisen condensation, a reaction between two esters or an ester and a carbonyl compound, is another example of a condensation reaction that could potentially involve the ethanone moiety, leading to the formation of β-dicarbonyl compounds. youtube.comyoutube.comyoutube.com
Alpha-Functionalization Pathways
The α-carbon of the ethanone group is amenable to functionalization through various pathways, most notably via enol or enolate intermediates. chemistrysteps.com Halogenation at the α-position can be achieved under acidic or basic conditions. openochem.org In an acidic medium, the reaction proceeds through an enol intermediate, which is nucleophilic enough to react with halogens like Br₂, Cl₂, or I₂. chemistrysteps.comlibretexts.org The rate of this reaction is often dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.orgopenstax.org
Under basic conditions, an enolate is formed, which is a more potent nucleophile than the enol and readily reacts with halogens. openochem.org However, controlling the degree of halogenation can be challenging under basic conditions, as the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, often leading to polyhalogenation. chemistrysteps.com
The resulting α-halo ketones are valuable synthetic intermediates. libretexts.orgopenstax.org They can undergo nucleophilic substitution reactions or be used to generate α,β-unsaturated ketones through dehydrobromination, typically by treatment with a non-nucleophilic base like pyridine. libretexts.orglibretexts.org
Intramolecular Reactivity of the 2-Propenylamino Group
The 2-propenylamino (allyl) group introduces a site of unsaturation that can participate in a variety of intramolecular reactions, leading to the formation of complex heterocyclic structures.
Cyclization Reactions Leading to Annulated Systems (e.g., Indolines, Tetrahydroquinolines)
The strategic positioning of the N-allyl group ortho to the acetyl group facilitates intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are of significant interest in organic synthesis due to the prevalence of such scaffolds in biologically active molecules. nih.govresearchgate.net For instance, under appropriate conditions, the molecule can undergo cyclization to form indoline (B122111) derivatives. researchgate.netorganic-chemistry.org The synthesis of indolines can be achieved through various catalytic methods, including palladium-catalyzed reactions. encyclopedia.pub
Similarly, the formation of tetrahydroquinoline rings is a feasible transformation. nih.govnih.govmdpi.comresearchgate.net These cyclizations can be promoted by various catalysts and reaction conditions, often involving the activation of either the allyl group or the aromatic ring. For example, domino reactions have been effectively employed to generate tetrahydroquinolines from related precursors. nih.gov The synthesis of these annulated systems highlights the utility of Ethanone, 1-[2-(2-propenylamino)phenyl]- as a precursor for generating molecular complexity.
Cascade Reaction Sequences and Tandem Transformations
The dual functionality of Ethanone, 1-[2-(2-propenylamino)phenyl]- makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. researchgate.netresearchgate.net These processes are highly efficient as they minimize the need for purification of intermediates, reduce waste, and can rapidly build molecular complexity. For instance, a reaction sequence could be initiated at the carbonyl group, followed by an intramolecular reaction involving the allyl moiety. An example of a tandem process is the anionic cyclization-β-elimination, which has been observed in related systems. researchgate.net Such cascade reactions are powerful tools in modern organic synthesis for the construction of intricate molecular architectures.
Electronic and Steric Influences on Reactivity
The reactivity of Ethanone, 1-[2-(2-propenylamino)phenyl]- is a delicate balance of electronic and steric effects imparted by its constituent functional groups. The N-allylaniline group, being an electron-donating substituent, can influence the electron density of the aromatic ring and, to a lesser extent, the reactivity of the ortho-acetyl group. This electronic communication can affect the rates and regioselectivity of various reactions.
Steric hindrance, arising from the proximity of the N-allyl group to the ethanone carbonyl, can play a significant role in directing the approach of nucleophiles. rsc.org The conformation of the N-allyl chain can either shield the carbonyl group or position the allyl double bond for favorable intramolecular interactions. This steric influence is crucial in determining the stereochemical outcome of reactions and can be exploited to achieve selective transformations. The interplay of these electronic and steric factors is fundamental to understanding and predicting the chemical behavior of this versatile molecule.
Elucidation of Reaction Mechanisms (e.g., radical pathways, transition metal catalysis)
The chemical reactivity of Ethanone, 1-[2-(2-propenylamino)phenyl]- is primarily characterized by its propensity to undergo intramolecular cyclization to form quinoline (B57606) derivatives. The elucidation of the mechanisms governing these transformations is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound. Investigations have pointed towards several potential pathways, including classical acid/base-catalyzed cyclizations, transition metal-catalyzed processes, and hypothesized radical-mediated routes.
A significant pathway for the cyclization of Ethanone, 1-[2-(2-propenylamino)phenyl]- is through an intramolecular version of the Friedländer synthesis. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction can be promoted by either acidic or basic catalysts and involves the condensation of the amino group with the ketone. jk-sci.com
Under basic conditions, the reaction is believed to initiate with the deprotonation of the α-carbon of the ethanone moiety, leading to an enolate. This is followed by an intramolecular aldol-type addition onto the carbonyl group. Subsequent dehydration of the resulting aldol (B89426) adduct and tautomerization yields the final quinoline product.
Alternatively, under acidic conditions, the reaction likely commences with the protonation of the carbonyl oxygen, enhancing its electrophilicity. The weakly nucleophilic enamine, formed from the secondary amine and the ethanone, then attacks the protonated carbonyl. Following a series of proton transfers and dehydration, the aromatic quinoline ring is formed.
Two primary mechanistic routes are proposed for the Friedländer synthesis:
Aldol Condensation Pathway: This mechanism begins with an aldol condensation between the enolate of the ethanone and the carbonyl group, followed by cyclization and dehydration. wikipedia.org
Schiff Base Formation Pathway: This alternative pathway involves the initial formation of a Schiff base (or enamine) between the amino group and the ethanone, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to form the quinoline ring. wikipedia.org
Detailed mechanistic studies often favor the initial aldol condensation as the rate-limiting step under typical Friedländer conditions. researchgate.net
Table 1: Proposed Intermediates in the Intramolecular Friedländer Synthesis
| Intermediate | Structure Description | Role in Mechanism |
| Enolate | Anion formed by deprotonation of the α-carbon of the ethanone. | Nucleophile in the initial C-C bond formation. |
| Aldol Adduct | Product of the intramolecular addition of the enolate to the carbonyl group. | Precursor to the dehydrated intermediate. |
| Enamine | Formed by the reaction of the secondary amine with the ethanone. | Nucleophile in the acid-catalyzed pathway. |
| Schiff Base Intermediate | Product of the condensation of the amino group and the carbonyl group. | Key intermediate in the alternative mechanistic pathway. |
The presence of the 2-propenyl (allyl) group in Ethanone, 1-[2-(2-propenylamino)phenyl]- opens up avenues for transition metal-catalyzed cyclization reactions. Palladium-catalyzed intramolecular Heck-type reactions are particularly relevant for this class of compounds. divyarasayan.orgrsc.orgnih.gov
The generally accepted mechanism for a palladium-catalyzed intramolecular cyclization involves several key steps:
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of a Pd(0) species to an aryl halide or triflate. In the case of Ethanone, 1-[2-(2-propenylamino)phenyl]-, a pre-functionalized aromatic ring (e.g., with a bromine or iodine atom ortho to the amino group) would be necessary for this pathway.
Carbopalladation: The resulting organopalladium(II) complex then undergoes an intramolecular carbopalladation, where the palladium-carbon bond adds across the double bond of the allyl group. divyarasayan.org This step typically proceeds in a syn-selective manner.
β-Hydride Elimination: Following carbopalladation, a β-hydride elimination from the newly formed alkylpalladium intermediate can occur, leading to the formation of a double bond within the newly formed ring and regeneration of a Pd(0) catalyst. The regioselectivity of this step can influence the final product distribution.
Reductive Elimination: Alternatively, if a suitable coupling partner is present, reductive elimination from the organopalladium(II) intermediate can lead to the formation of a new carbon-carbon or carbon-heteroatom bond and regeneration of the Pd(0) catalyst.
The regiochemical outcome of the cyclization (i.e., the size of the ring formed) can often be controlled by the choice of ligands on the palladium catalyst and the specific reaction conditions. rsc.org
Table 2: Key Steps in a Hypothetical Palladium-Catalyzed Cyclization
| Step | Description | Catalyst State |
| Oxidative Addition | Insertion of Pd(0) into an Ar-X bond. | Pd(0) → Pd(II) |
| Carbopalladation | Intramolecular insertion of the alkene into the Pd-C bond. | Pd(II) |
| β-Hydride Elimination | Elimination of a β-hydrogen to form an alkene and a palladium hydride species. | Pd(II) → Pd(0) (after reductive elimination of H-X) |
While less documented for this specific substrate, the possibility of radical-mediated cyclization pathways exists, particularly under photolytic or radical initiator-induced conditions. nih.govthieme.dersc.org A hypothetical radical cyclization mechanism could be initiated by the formation of a radical on the ethanone side chain, for example, through hydrogen abstraction from the α-carbon.
This radical could then undergo an intramolecular addition to the double bond of the propenyl group. The feasibility and regioselectivity of such a cyclization would be governed by Baldwin's rules, with a 5-exo-trig cyclization generally being favored over a 6-endo-trig cyclization for this type of radical. The resulting cyclized radical would then need to be quenched, for instance, by abstracting a hydrogen atom from the solvent or another species, to yield the final product.
Photocatalysis could also potentially be employed to initiate such a radical cyclization, where a photocatalyst, upon excitation by visible light, could induce a single-electron transfer to or from the substrate, generating a radical ion intermediate that subsequently cyclizes. researchgate.net However, specific studies on the radical cyclization of Ethanone, 1-[2-(2-propenylamino)phenyl]- are not widely reported in the literature.
Table 3: Comparison of Potential Mechanistic Pathways
| Pathway | Key Features | Common Conditions |
| Intramolecular Friedländer | Involves aldol and/or Schiff base intermediates. | Acid or base catalysis, thermal conditions. |
| Transition Metal Catalysis | Proceeds via oxidative addition, carbopalladation, and β-hydride elimination/reductive elimination. | Palladium catalyst, ligands, base. |
| Radical Cyclization | Involves the formation and intramolecular addition of a radical intermediate. | Radical initiator (e.g., AIBN), light, or a photocatalyst. |
Advanced Spectroscopic and Spectrometric Characterization of Ethanone, 1 2 2 Propenylamino Phenyl Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of "Ethanone, 1-[2-(2-propenylamino)phenyl]-" would provide critical information about the number of different types of protons and their neighboring environments. The key expected signals include multiplets for the aromatic protons, distinct signals for the protons of the 2-propenyl (allyl) group, and a singlet for the methyl protons of the ethanone (B97240) group. The coupling patterns and integration values of these signals would confirm the connectivity of the molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum would be expected to show distinct peaks for the carbonyl carbon of the ethanone group, the aromatic carbons, the carbons of the propenyl group, and the methyl carbon. The chemical shifts of these carbons are indicative of their electronic environment.
2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. COSY spectra would reveal proton-proton coupling networks, helping to trace the connectivity within the aromatic ring and the allyl group. HSQC spectra would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's corresponding proton(s).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 8.0 | 110 - 150 |
| Propenyl CH= | 5.8 - 6.2 | 130 - 140 |
| Propenyl =CH₂ | 5.0 - 5.4 | 115 - 125 |
| Propenyl -CH₂- | 3.8 - 4.2 | 40 - 50 |
| Ethanone CH₃ | 2.5 - 2.8 | 25 - 35 |
| Ethanone C=O | - | 195 - 205 |
Note: These are predicted chemical shift ranges and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of "Ethanone, 1-[2-(2-propenylamino)phenyl]-" would be expected to exhibit characteristic absorption bands corresponding to its key functional groups. A strong absorption band in the range of 1650-1690 cm⁻¹ would indicate the presence of the carbonyl (C=O) group of the ketone. The N-H stretching vibration of the secondary amine would likely appear as a moderate band around 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and allyl groups would be seen just below 3000 cm⁻¹. The C=C stretching of the aromatic ring and the propenyl group would produce bands in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (secondary amine) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| C=O (ketone) | Stretch | 1650 - 1690 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Propenyl C=C | Stretch | 1620 - 1680 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
The mass spectrum of "Ethanone, 1-[2-(2-propenylamino)phenyl]-" would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways could include the loss of the methyl group from the ethanone moiety, cleavage of the propenyl group, and various rearrangements of the aromatic ring system. Analysis of these fragment ions helps to piece together the molecular structure.
Interactive Data Table: Predicted Mass Spectrometry Data
| Analysis | Expected Result |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| HRMS (M+H)⁺ | Expected to be within ppm accuracy of the calculated mass |
| Key Fragment Ions (m/z) | Corresponding to loss of CH₃, C₃H₅, and other fragments |
X-ray Crystallography for Solid-State Molecular Conformation and Packing (if applicable to derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining suitable crystals of the parent compound "Ethanone, 1-[2-(2-propenylamino)phenyl]-" might be challenging, this technique would be particularly insightful for its solid derivatives.
Should a suitable crystalline derivative be synthesized, single-crystal X-ray diffraction analysis would reveal precise bond lengths, bond angles, and torsion angles. This information would provide an unambiguous confirmation of the molecular structure and its conformation in the solid state. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. This data is crucial for understanding the supramolecular chemistry of these compounds and can be correlated with their physical properties.
Computational and Theoretical Investigations of Ethanone, 1 2 2 Propenylamino Phenyl
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Density Functional Theory (DFT) is a widely used method that determines the electronic energy of a system based on its electron density. arxiv.org This approach balances computational cost and accuracy, making it suitable for molecules of this size.
DFT calculations can elucidate the electronic structure and energetics of Ethanone (B97240), 1-[2-(2-propenylamino)phenyl]-. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Furthermore, DFT allows for the calculation of global reactivity descriptors, which provide a quantitative measure of chemical reactivity. mdpi.com These descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. d-nb.info The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack.
Table 1: Illustrative DFT-Calculated Electronic Properties for Ethanone, 1-[2-(2-propenylamino)phenyl]- This table presents hypothetical data that would be generated from a typical DFT calculation.
| Property | Value | Description |
|---|---|---|
| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical stability and reactivity. |
| Electronegativity (χ) | 3.5 eV | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Hardness (η) | 2.3 eV | Resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index (ω) | 2.66 eV | A measure of the energy lowering of a system when it accepts electrons. |
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry can map the entire energy landscape of a chemical reaction, providing a detailed mechanism. researchgate.net Reaction pathway analysis for Ethanone, 1-[2-(2-propenylamino)phenyl]- would involve identifying the minimum energy path from reactants to products on a potential energy surface.
A critical aspect of this analysis is the location and characterization of transition states (TS), which are the energy maxima along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. Methods like Transition State Theory (TST) use the properties of the transition state to estimate kinetic parameters. nih.gov For complex reactions, multiple pathways may exist, and computational modeling can determine the most favorable route by comparing their respective activation energies.
Table 2: Illustrative Reaction Pathway Data for a Hypothetical Cyclization of Ethanone, 1-[2-(2-propenylamino)phenyl]- This table presents hypothetical data for a potential intramolecular reaction.
| Reaction Pathway | Transition State (TS) Geometry | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) |
|---|---|---|---|
| 6-endo-trig Cyclization | C-N bond forming, H-shift | 25.4 | -15.2 |
| 5-exo-trig Cyclization | C-C bond forming | 32.1 | -5.8 |
Molecular Dynamics Simulations for Conformational Landscapes
Molecules are not static entities; they are dynamic systems that constantly undergo conformational changes. Molecular Dynamics (MD) simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. This technique allows for the exploration of the molecule's conformational landscape—the collection of all accessible three-dimensional shapes. researchgate.net
For Ethanone, 1-[2-(2-propenylamino)phenyl]-, with its flexible propenylamino side chain, MD simulations can reveal the preferred orientations (conformers) and the energy barriers between them. Understanding the conformational landscape is crucial as the molecule's shape can significantly influence its reactivity and interactions with other molecules. Recent advances even include the use of large language models to learn protein dynamics and discover new conformational states from simulation data, a technique that could be adapted for smaller molecules. arxiv.org
Table 3: Illustrative Conformational Analysis from a Hypothetical MD Simulation of Ethanone, 1-[2-(2-propenylamino)phenyl]- This table summarizes the populations of major conformers based on key dihedral angles.
| Conformer | Dihedral Angle 1 (C-C-N-C) | Dihedral Angle 2 (C-N-C-C) | Population (%) | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| 1 (Extended) | 175° | 180° | 65 | 0.00 |
| 2 (Folded) | 65° | 80° | 25 | 1.2 |
| 3 (Gauche) | -70° | 178° | 10 | 2.5 |
In Silico Predictions of Chemical Behavior and Reaction Outcomes
In silico methods use computational models to predict chemical properties and reaction outcomes without the need for laboratory experiments. upf.edu These approaches often leverage machine learning and artificial intelligence, trained on vast databases of known chemical reactions. mit.edursc.org
The chemical behavior of Ethanone, 1-[2-(2-propenylamino)phenyl]- can be predicted using reactivity indices derived from DFT, such as Fukui functions. nih.gov These functions identify which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thereby predicting regioselectivity. mdpi.com
Furthermore, sophisticated algorithms can predict the major product of a reaction given the reactants and reagents. These models can be "template-based," where they apply known reaction rules, or "template-free," using neural networks to learn the underlying patterns of chemical transformations directly from data. researchgate.netmit.edu Such tools could predict how Ethanone, 1-[2-(2-propenylamino)phenyl]- would behave under various synthetic conditions, such as oxidation, reduction, or cyclization.
Table 4: Illustrative In Silico Prediction of Reaction Outcomes for Ethanone, 1-[2-(2-propenylamino)phenyl]- This table shows hypothetical predictions from a machine learning model for different reaction conditions.
| Reactants | Reagents / Conditions | Predicted Major Product | Model Confidence (%) |
|---|---|---|---|
| Ethanone, 1-[2-(2-propenylamino)phenyl]- | m-CPBA | N-oxide derivative | 85 |
| Ethanone, 1-[2-(2-propenylamino)phenyl]- | H2, Pd/C | Ethanone, 1-[2-(propylamino)phenyl]- | 92 |
Synthetic Utility and Research Applications of Ethanone, 1 2 2 Propenylamino Phenyl As a Chemical Synthon
Precursor to Structurally Diverse N-Heterocyclic Scaffolds (e.g., Tetrahydroindoloisoquinolines, Benzothiazoles)
The unique combination of functional groups in "Ethanone, 1-[2-(2-propenylamino)phenyl]-" provides a foundation for the synthesis of a wide array of nitrogen-containing heterocyclic compounds.
Tetrahydroindoloisoquinolines: The synthesis of tetrahydroindoloisoquinolines could potentially be achieved through an intramolecular cyclization strategy. For instance, an intramolecular Heck reaction, a powerful tool for carbon-carbon bond formation, could be envisioned. In this hypothetical pathway, the aryl halide (or triflate) precursor derived from the starting ethanone (B97240) would undergo palladium-catalyzed cyclization between the aromatic ring and the allyl group's double bond to form the core structure of tetrahydroindoloisoquinoline. The acetyl group could serve as a handle for further functionalization or be incorporated into the heterocyclic ring system depending on the specific reaction design.
Benzothiazoles: While classic benzothiazole (B30560) syntheses often involve the condensation of 2-aminothiophenols with various electrophiles, the structure of "Ethanone, 1-[2-(2-propenylamino)phenyl]-" suggests alternative synthetic routes. One potential approach could involve a photoredox-catalyzed reaction. Enaminones, which can be conceptually derived from the subject compound, are known to participate in photocatalytic cyclizations. For example, a reaction with a sulfur source under photocatalytic conditions could lead to the formation of the thiazole (B1198619) ring fused to the benzene (B151609) ring, yielding a benzothiazole derivative.
Role in the Development of New Organic Transformations
The reactivity of "Ethanone, 1-[2-(2-propenylamino)phenyl]-" makes it a candidate for the development of novel organic transformations, particularly in the realm of cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single operation, are highly sought after for their efficiency and atom economy.
The presence of the allylamino and acetyl groups in an ortho relationship could facilitate intramolecular cascade reactions. For example, under appropriate catalytic conditions, a sequence involving intramolecular cyclization followed by a subsequent reaction could lead to the rapid assembly of complex polycyclic structures. The development of such novel transformations would be a significant contribution to synthetic methodology, enabling the efficient construction of intricate molecular frameworks from a relatively simple starting material.
Contributions to Chemical Library Synthesis for Exploratory Research
The synthesis of chemical libraries containing a diverse range of compounds is crucial for drug discovery and chemical biology research. "Ethanone, 1-[2-(2-propenylamino)phenyl]-" is a promising scaffold for the construction of such libraries due to its multiple points of diversification.
Diversity-Oriented Synthesis: The principles of diversity-oriented synthesis (DOS) aim to generate structurally diverse molecules from a common starting material. The subject compound is well-suited for DOS strategies. The allyl group can be modified through various olefin metathesis reactions, the amine can be acylated or alkylated, and the acetyl group can undergo a wide range of transformations, including aldol (B89426) condensations, reductions, and conversions to other functional groups. By systematically varying the reagents and reaction conditions at these three functional handles, a large and diverse library of N-heterocyclic compounds and other complex molecules can be generated. These libraries can then be screened for biological activity, potentially leading to the discovery of new therapeutic agents or chemical probes.
The application of multicomponent reactions (MCRs) further enhances the potential of this compound in chemical library synthesis. MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single step. By incorporating "Ethanone, 1-[2-(2-propenylamino)phenyl]-" or its derivatives into MCRs, libraries of highly functionalized and structurally diverse compounds can be efficiently constructed for high-throughput screening.
Future Research Perspectives on Ethanone, 1 2 2 Propenylamino Phenyl Chemistry
Development of Enantioselective and Diastereoselective Synthetic Routes
The structural framework of Ethanone (B97240), 1-[2-(2-propenylamino)phenyl]-, contains prochiral centers and functional groups amenable to stereoselective transformations. Future research will likely focus on the development of synthetic routes that can control the three-dimensional arrangement of atoms, which is crucial for applications in pharmacology where stereoisomers can have vastly different biological activities.
Key research thrusts will include:
Catalytic Asymmetric Allylation: While the core structure is achiral, derivatization of the ketone or the allyl group can generate new stereocenters. Future work could adapt established methods of catalytic, enantioselective additions of allyl groups to ketimines or ketones. nih.gov For instance, the synthesis of chiral α-allyl amino esters using hydrogen-bond-donor catalysis presents a viable strategy that could be adapted. nih.gov This would involve converting the ketone to a ketimine intermediate, followed by an enantioselective allylation to create a chiral quaternary carbon center.
Diastereoselective Reactions: For derivatives that already contain a stereocenter, achieving diastereoselectivity in subsequent reactions will be paramount. Research into the diastereoselective allylation of chiral imines, where the existing chirality directs the approach of the nucleophile, could yield products with high diastereomeric purity. researchgate.net The use of chiral auxiliaries or catalysts that can effectively discriminate between the faces of the reacting molecules will be essential.
Table 1: Potential Catalytic Systems for Stereoselective Synthesis
| Catalytic Approach | Catalyst Type | Target Transformation | Potential Outcome |
|---|---|---|---|
| Asymmetric Allylation | Chiral Copper-Phosphine Complexes | Addition to a ketimine derivative | Enantiomerically enriched α-tertiary amines |
| N-H Insertion | Dirhodium(II)/Chiral Phosphoric Acid | Reaction with vinyldiazoacetates | Access to α-alkenyl α-amino acid derivatives rsc.org |
Exploration of Novel Catalytic Systems for Efficiency and Sustainability
Modern chemical synthesis places a strong emphasis on green and sustainable practices. Future research on Ethanone, 1-[2-(2-propenylamino)phenyl]- will undoubtedly move beyond traditional synthetic methods towards more environmentally benign and efficient catalytic systems.
Sustainable Metal Catalysis: While palladium and rhodium are effective, research into catalysts based on more abundant and less toxic metals like nickel or copper is a growing trend. researchgate.net Nickel-catalyzed cross-coupling reactions, for example, could be explored for the synthesis of the 2-aminoacetophenone (B1585202) precursor.
Biocatalysis: The use of enzymes offers high selectivity under mild, aqueous conditions. A potential avenue of research is the chemoenzymatic synthesis of the aniline (B41778) precursor from a nitroaromatic compound using nitroreductases, which would eliminate the need for high-pressure hydrogenation and heavy metal catalysts. nih.govacs.org
Photocatalysis and Electrocatalysis: Visible-light-induced reactions represent a frontier in sustainable chemistry. nih.gov Future work could develop a photocatalytic N-alkylation of 2-aminoacetophenone that avoids bulk heating and harsh reagents. Similarly, electrocatalytic methods, which use electricity to drive reactions, could be applied to mediate the key C-N bond formation, as has been demonstrated for the synthesis of isatins from 2'-aminoacetophenones. organic-chemistry.org
Integration with Flow Chemistry and Automated Synthesis Platforms
To translate laboratory-scale synthesis into viable production, modern techniques like continuous flow chemistry and automated synthesis are essential. These platforms offer enhanced safety, reproducibility, and scalability.
Continuous Flow Synthesis: The synthesis of anilines and related compounds has been successfully adapted to flow reactors. researchgate.netmdpi.com A future research goal would be to design a multi-step continuous flow process for Ethanone, 1-[2-(2-propenylamino)phenyl]-. This could involve an initial packed-bed reactor for the catalytic reduction of a nitro-precursor, followed by an in-line mixing module to introduce the allylating agent and a final heated coil for the N-alkylation reaction. This approach minimizes the handling of hazardous intermediates and allows for precise control over reaction parameters.
Automated Synthesis: Automated platforms can accelerate reaction optimization by systematically varying conditions and analyzing outcomes in a high-throughput manner. Integrating the synthesis of this compound into an automated system would enable the rapid creation of a library of derivatives by using a range of different amines and alkylating agents, facilitating structure-activity relationship (SAR) studies.
Table 2: Hypothetical Parameters for a Continuous Flow Synthesis Setup
| Parameter | Module 1: Nitro Reduction | Module 2: N-Allylation |
|---|---|---|
| Reactor Type | Packed-Bed Reactor (PBR) with Pd/C catalyst | Micro-Coil Reactor |
| Temperature | 60-80 °C | 100-120 °C |
| Pressure | 3.0 MPa (H₂ gas) | 5-10 bar (Back-pressure regulator) |
| Residence Time | 1.0 - 2.0 minutes | 5 - 10 minutes |
| Reagents | 2-nitroacetophenone, H₂ | Product from Module 1, Allyl Bromide, Base |
| Solvent | Methanol or Ethanol | Acetonitrile |
Advanced Mechanistic Interrogations Using State-of-the-Art Techniques
A deep understanding of reaction mechanisms is fundamental to improving synthetic efficiency and selectivity. Future research should employ a combination of experimental and computational techniques to probe the intimate details of the reactions used to synthesize and modify Ethanone, 1-[2-(2-propenylamino)phenyl]-.
Kinetic and Spectroscopic Studies: Detailed kinetic analysis can determine reaction orders and identify the rate-determining step. In-situ spectroscopic methods, such as ReactIR or process NMR, can be used to monitor the concentration of reactants, intermediates, and products in real-time, providing a clearer picture of the reaction pathway. For catalytic variants, identifying the catalyst's resting state is crucial. acs.org
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the reaction profile, map out transition states, and calculate activation energies. researchgate.netresearchgate.net Such computational studies can rationalize observed stereochemical outcomes, explain the role of the catalyst, and predict the reactivity of different substrates, guiding experimental design. bohrium.com For instance, DFT could be used to understand the intramolecular interactions and potential side reactions of the N-allyl aniline moiety. researchgate.net
Predictive Modeling for Reaction Design and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. Predictive modeling offers the potential to significantly reduce the experimental effort required to develop and optimize synthetic routes.
Quantitative Structure-Property Relationship (QSPR) Models: By building computational models based on a dataset of related aniline and acetophenone (B1666503) derivatives, it may be possible to predict various physicochemical and biological properties of novel analogs of Ethanone, 1-[2-(2-propenylamino)phenyl]-. nih.gov
Machine Learning for Reaction Optimization: ML algorithms can be trained on existing chemical reaction data to predict the optimal conditions (e.g., solvent, temperature, catalyst) for a given transformation. acs.org Future research could involve developing an ML model specifically for the N-alkylation of 2-aminoacetophenones, allowing for the rapid identification of high-yielding conditions for new derivatives. oup.com
Synthesis Procedure Prediction: Advanced language models are now capable of predicting entire experimental procedures from a given reaction. mdpi.com Applying such tools could help chemists design robust and reliable synthetic protocols for this class of compounds, accelerating the discovery process.
By pursuing these future research directions, the scientific community can build upon the foundational chemistry of Ethanone, 1-[2-(2-propenylamino)phenyl]-, transforming it into a readily accessible scaffold for innovation in various fields of chemical science.
Q & A
Q. What are the recommended methods for synthesizing Ethanone, 1-[2-(2-propenylamino)phenyl]-?
The compound can be synthesized via condensation reactions, analogous to methods used for structurally related ethanone derivatives. For example, describes a process where 7-chloro-2-methyl-quinoline is condensed with 3-acetylbenzaldehyde under optimized conditions (e.g., solvent choice, temperature, and catalyst). Researchers should consider similar strategies, such as using amine-functionalized aromatic precursors and monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-synthesis purification may involve column chromatography or recrystallization .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Key characterization steps include:
- Spectroscopic Analysis : Use NMR (¹H/¹³C) to confirm the presence of the propenylamino group and acetyl moiety. IR spectroscopy can identify carbonyl (C=O) stretching frequencies (~1700 cm⁻¹).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify the molecular formula (C₁₁H₁₃NO; MW 175.227) .
- Crystallography : For solid-state structure determination, employ single-crystal X-ray diffraction with refinement using programs like SHELXL .
- Physical Properties : Measure melting point, density, and solubility in polar/non-polar solvents (e.g., ethanol, DMSO) .
Q. What safety precautions are advised for handling this compound?
While specific toxicological data are limited (as seen in structurally similar compounds in ), adopt standard laboratory safety protocols:
- Use personal protective equipment (PPE) including gloves, goggles, and lab coats.
- Avoid inhalation of dust/aerosols (refer to GHS/CLP precautionary statement P261) .
- Conduct reactions in a fume hood and ensure proper waste disposal. Preliminary toxicity screening (e.g., Ames test) is recommended due to the lack of comprehensive hazard data .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of Ethanone, 1-[2-(2-propenylamino)phenyl]-?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties, such as HOMO-LUMO gaps, and reactive sites (e.g., nucleophilic amino groups or electrophilic ketones). Molecular docking studies may explore potential biological interactions, though experimental validation is critical. Software like Gaussian or ORCA can model these properties, leveraging SMILES/InChI descriptors (e.g., PubChem CID 11644011) .
Q. What strategies resolve contradictions in crystallographic data for structurally similar ethanone derivatives?
Discrepancies in crystallographic parameters (e.g., bond lengths, angles) may arise from experimental resolution or refinement errors. Mitigation strategies include:
Q. How does the propenylamino substituent influence the compound’s chemical stability under varying pH conditions?
Design pH-dependent stability studies by:
- Incubating the compound in buffered solutions (pH 2–12) at 25°C/37°C.
- Monitoring degradation via HPLC-UV or LC-MS.
- Identifying degradation products (e.g., hydrolysis of the enamine group or acetyl cleavage). The propenylamino group may exhibit base-sensitive behavior due to its allylic amine structure .
Q. What advanced techniques are suitable for studying its potential as a ligand in coordination chemistry?
- UV-Vis Titration : To determine binding constants with metal ions (e.g., Cu²⁺, Fe³⁺).
- X-ray Absorption Spectroscopy (XAS) : For analyzing metal-ligand coordination geometry.
- Cyclic Voltammetry : To assess redox activity of metal complexes.
- Thermogravimetric Analysis (TGA) : For thermal stability evaluation of coordination polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
